molecular formula C18H26O6 B1173368 Phenyl 2-pyridyl ketoxime CAS No. 14178-31-5

Phenyl 2-pyridyl ketoxime

Cat. No.: B1173368
CAS No.: 14178-31-5
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Description

Z/E Isomerization Patterns

Phenyl 2-pyridyl ketoxime (C₁₂H₁₀N₂O) exhibits geometric isomerism due to the C=N bond in its oxime functional group. The syn (Z) and anti (E) isomers arise from the spatial arrangement of the phenyl and pyridyl groups relative to the hydroxylamine moiety (Fig. 1). Computational studies reveal that the syn isomer, where the phenyl group and hydroxyl oxygen reside on the same side of the C=N bond, is thermodynamically favored in solid-state configurations. This preference is attributed to intramolecular hydrogen bonding between the hydroxyl group and the pyridyl nitrogen, stabilizing the syn conformation.

Table 1: Key differences between syn and anti isomers

Property syn Isomer anti Isomer
Stability Dominant in solid state Rarely isolated
Hydrogen bonding O–H···N(pyridyl) present No intramolecular H-bonding
Reactivity Forms metal complexes Less reactive

Experimental evidence from NMR spectroscopy shows distinct chemical shifts for the syn isomer (δ = 10.12–10.21 ppm for O–H) compared to the anti form (δ = 10.05–10.08 ppm). The energy barrier for isomerization is ~25 kcal/mol, as determined by density functional theory (DFT).

Tautomeric Equilibrium Studies

The oxime functional group participates in tautomerism, oscillating between the nitroso (R–N=O) and oxime (R–C=N–OH) forms. In this compound, the oxime tautomer dominates (>95% population) under neutral aqueous conditions due to conjugation stabilization between the pyridyl ring and C=N bond. Acid dissociation constants (pK₁ = 3.2 ± 0.1, pK₂ = 9.8 ± 0.2) govern protonation states, influencing tautomer distribution.

Key findings:

  • pH-dependent behavior :
    • Below pH 3: Protonated pyridyl nitrogen stabilizes nitroso tautomer.
    • pH 5–8: Oxime tautomer predominates with deprotonated hydroxyl group.
  • Solvent effects : Polar solvents (ε > 30) favor the oxime form by stabilizing dipole moments.

Crystallographic Characterization

Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals intricate hydrogen bonding in metal complexes of this compound. In the cadmium complex Cd(C₁₂H₁₀N₂O)₃₂, three ligands coordinate via N,N’-chelation, forming six-membered metallocycles. Critical interactions include:

  • Intramolecular : O–H···N(pyridyl) (2.59 Å, 158°)
  • Intermolecular : C–H···O(nitrate) (2.78 Å, 132°)

Table 2: Hydrogen bond parameters in Cd(C₁₂H₁₀N₂O)₃

Donor–Acceptor Distance (Å) Angle (°)
O–H···N(pyridyl) 2.59 158
C–H···O(nitrate) 2.78 132
N–H···O(nitrate) 2.91 145

These interactions create a supramolecular chain along the crystallographic a-axis.

Packing Arrangements in Solid State

This compound adopts a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 10.618 Å, b = 11.687 Å, c = 15.279 Å
  • α = 101.26°, β = 100.17°, γ = 101.81°

The packing features:

  • π–π stacking : Pyridyl rings align with centroid distances of 3.48–3.72 Å.
  • Herringbone pattern : Phenyl groups orient at 67° relative to pyridyl planes, minimizing steric clashes.
  • Channel structures : Nitrate ions occupy voids created by ligand arrangement (void volume = 12.7%).

Figure 1 : Crystal packing viewed along the b-axis, highlighting O–H···O (red) and C–H···O (blue) interactions.

Properties

IUPAC Name

(NE)-N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
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InChI

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H/b14-12+
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InChI Key

RSJDEVMJZLLAHS-WYMLVPIESA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2
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Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=N2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Phenyl 2-pyridyl ketoxime
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CAS No.

1826-28-4
Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Phenyl 2-pyridyl ketoxime
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Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Phenyl 2-pyridyl ketone oxime
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Preparation Methods

Synthetic Routes and Reaction Conditions

The foundational synthesis of PPKO involves the reaction of phenyl 2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate . This method aligns with standard oxime-forming protocols, where the ketone undergoes nucleophilic attack by hydroxylamine, yielding the corresponding oxime. The reaction proceeds under mild conditions (ambient temperature or slight heating) and is typically conducted in aqueous or ethanol solutions to enhance solubility and reaction efficiency .

Mechanistic Overview :

  • Nucleophilic Addition : Hydroxylamine hydrochloride dissociates in the presence of a base, generating hydroxylamine (NH₂OH), which attacks the carbonyl carbon of phenyl 2-pyridyl ketone.

  • Proton Transfer : The intermediate undergoes dehydration, facilitated by the base, to form the oxime (C=N-OH) linkage.

  • Crystallization : The product precipitates as a crystalline solid upon cooling, enabling straightforward isolation .

Optimization Parameters :

  • Molar Ratios : A 1:1.2 molar ratio of ketone to hydroxylamine hydrochloride ensures complete conversion while minimizing side reactions.

  • Solvent Selection : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics .

  • Reaction Time : Completion typically requires 4–6 hours under reflux (80°C) .

Industrial Production and Scalability

While laboratory-scale synthesis is well-documented, industrial production of PPKO necessitates modifications for cost-effectiveness and safety. Key considerations include:

Process Intensification :

  • Continuous Flow Reactors : Enhance reaction control and reduce batch variability.

  • Catalytic Systems : Acidic or basic resins may replace traditional sodium acetate to streamline purification .

Safety Protocols :

  • Handling Hydroxylamine : Hydroxylamine hydrochloride is hygroscopic and thermally unstable, requiring inert atmospheres and temperature-controlled environments.

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) with NaOH ensures compliance with environmental regulations .

Economic Considerations :

  • Raw Material Costs : Phenyl 2-pyridyl ketone, the primary precursor, accounts for ~70% of production expenses.

  • Yield Optimization : Pilot studies report yields of 85–90% under optimized conditions, with further gains achievable via solvent recycling .

Analytical Validation and Quality Control

Post-synthesis characterization ensures product integrity and compliance with regulatory standards.

Spectroscopic Methods :

  • IR Spectroscopy : The oxime group exhibits characteristic N–O and C=N stretches at 930 cm⁻¹ and 1640 cm⁻¹, respectively .

  • NMR Analysis :

    • ¹H NMR (CDCl₃) : A singlet at δ 8.3 ppm corresponds to the oxime proton, while aromatic protons of the phenyl and pyridyl groups resonate between δ 7.2–8.1 ppm .

    • ¹³C NMR : The C=N carbon appears at δ 150–155 ppm .

Chromatographic Purity :

  • HPLC : Reverse-phase C18 columns (acetonitrile-water mobile phase) confirm ≥99% purity, with retention times of 6.2–6.5 minutes .

Crystallographic Data :
Single-crystal X-ray diffraction reveals a planar geometry for PPKO, with bond lengths of 1.28 Å (C=N) and 1.41 Å (N–O), consistent with resonance stabilization .

Comparative Analysis of Synthetic Methodologies

The table below contrasts laboratory and industrial synthesis parameters:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Round-bottom flask)Continuous Flow
Temperature 80°C (reflux)70–75°C (jacketed reactor)
Yield 85–90%88–92%
Purification Recrystallization (EtOH)Column Chromatography
Production Rate 10–50 g/day5–10 kg/day

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-pyridyl ketoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Phenyl 2-pyridyl ketoxime exerts its effects primarily through complexation with metal ions, altering their chemical and physical properties. In biological systems, it has been shown to induce cellular senescence-like alterations via nitric oxide production. This involves the activation of pathways associated with oxidative stress and the upregulation of senescence-associated proteins such as p53 and p21 .

Comparison with Similar Compounds

Research Findings and Implications

  • PPKO vs. MEKO : While PPKO’s senescence induction is reversible with antioxidants (e.g., NAC), MEKO’s developmental toxicity is irreversible .
  • Antioxidant Response: PPKO transiently increases catalase and SOD I/III before their decline, unlike terpenoid ketoximes, which show sustained antifungal effects .
  • Structural Influence: PPKO’s pyridyl group enhances lipophilicity and membrane permeability compared to alkyl ketoximes, influencing its cellular uptake and NO production .

Biological Activity

Phenyl 2-pyridyl ketoxime (PPKO) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cellular senescence and oxidative stress. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with PPKO.

PPKO has been shown to induce cellular senescence in human diploid fibroblasts (HDFs) through several mechanisms:

  • Cell Viability Reduction : Treatment with PPKO results in a dose- and time-dependent decrease in the viability of young HDFs. This is accompanied by senescence-associated β-galactosidase (SA-β-gal) staining and G2/M cell cycle arrest .
  • Reactive Oxygen Species (ROS) Production : PPKO treatment leads to a transient increase in ROS levels, peaking at 30 minutes post-treatment before returning to baseline. This oxidative stress is linked to the activation of antioxidant enzymes such as catalase and glutathione peroxidase .
  • Nitric Oxide (NO) Production : PPKO increases NO production via inducible NO synthase (iNOS). The presence of NOS inhibitors significantly abrogates PPKO-induced NO production and SA-β-gal staining, indicating the role of NO in mediating cellular senescence .

Table 1: Summary of Key Biological Effects of PPKO

Biological EffectObservationsReferences
Cellular SenescenceInduces SA-β-gal staining and G2/M arrest
ROS ProductionTransient increase in ROS levels
Nitric Oxide ProductionIncreased NO via iNOS; inhibited by NOS inhibitors
Antioxidant Enzyme ActivationInduction of catalase and peroxiredoxin II

Case Studies

Several studies have highlighted the biological implications of PPKO:

  • Cellular Senescence Induction : A study demonstrated that PPKO treatment led to significant alterations in young HDFs, mimicking features of cellular senescence. The study emphasized the role of oxidative stress and NO in this process .
  • Antioxidant Response : Research indicated that PPKO not only induces oxidative stress but also activates cellular antioxidant defenses. This dual action suggests a complex interplay between pro-oxidative and antioxidative responses, which may be crucial for understanding its therapeutic potential .
  • Fungicidal Activity : Historical data suggest that derivatives of this compound exhibit fungicidal properties, expanding the scope of its biological activity beyond cellular senescence to include antimicrobial effects .

Q & A

Q. What are the standard synthetic procedures for preparing Phenyl 2-pyridyl ketoxime (PPKO) and its metal complexes?

PPKO is synthesized by condensing phenyl(2-pyridyl)ketone with hydroxylamine. For metal complexes (e.g., copper(II)), PPKO reacts with transition metal salts (e.g., Cu(ClO₄)₂) under controlled pH, yielding trinuclear clusters like [Cu₃(PPKO)₃(μ₃-OH)(2,4-D)]⁺. Experimental protocols emphasize stoichiometric ratios, solvent choice (e.g., methanol/water), and exclusion of external bases to favor self-assembly . Characterization typically involves X-ray crystallography, potentiometric titrations, and IR spectroscopy to confirm bonding modes (N,O-chelating) .

Q. How is PPKO characterized structurally, and what analytical techniques are essential for validation?

Structural characterization relies on single-crystal X-ray diffraction to resolve coordination geometries (e.g., inverse-9-metallacrown-3 clusters). Spectroscopic methods include:

  • IR spectroscopy : Confirms oxime (N–O) and pyridyl (C=N) stretching vibrations.
  • UV-Vis : Identifies d-d transitions in metal complexes.
  • Potentiometry : Quantifies stability constants of PPKO-metal complexes in aqueous solutions . Purity is assessed via elemental analysis and HPLC, with melting point verification (41–43°C) as a preliminary check .

Q. What are the primary research applications of PPKO in coordination chemistry?

PPKO serves as a versatile ligand for synthesizing polynuclear transition metal complexes. Notable applications include:

  • Metallacrowns : Trinuclear Cu(II) clusters with anion-binding cavities .
  • DNA-binding studies : Copper-PPKO complexes evaluated for cytotoxic activity and DNA interaction via fluorescence quenching .
  • Catalysis : Potential use in oxidation reactions due to redox-active metal centers .

Q. What safety precautions are critical when handling PPKO in laboratory settings?

PPKO is classified as acutely toxic (Oral, Acute Tox. 3) and irritant (Skin Irrit. 2). Key precautions:

  • Use fume hoods and closed systems to avoid inhalation/contact .
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store at room temperature in airtight containers, segregated from oxidizers .

Q. How can researchers ensure reproducibility in PPKO-based experiments?

Follow standardized protocols for synthesis (e.g., molar ratios, solvent systems) and document deviations. Use high-purity reagents (>98%) and validate results with orthogonal techniques (e.g., cross-check potentiometric data with spectroscopic results). Adhere to FAIR data principles by archiving raw crystallographic data (CIF files) in repositories like Cambridge Structural Database .

Advanced Research Questions

Q. What mechanistic insights explain PPKO's role in inducing cellular senescence via nitric oxide (NO) production?

PPKO at 1 mM induces senescence in human dermal fibroblasts (HDFs) by generating reactive oxygen species (ROS) and NO. Proposed pathways include:

  • Cytochrome P450-mediated oxidation : Converts PPKO’s C=N group to peroxides, releasing NO and ketone byproducts .
  • NOS-independent pathways : Microsomal metabolism via hydroxyl radical-like oxidants . Senescence markers (e.g., SA-β-galactosidase) correlate with ROS-driven telomere attrition and p-ERK1/2 cytoplasmic retention .

Q. How do reaction conditions (pH, counterions) influence the structural diversity of PPKO-metal complexes?

  • pH : Acidic conditions favor protonated oxime ligands, while basic media deprotonate PPKO, enhancing metal binding.
  • Counterions : Cl⁻ vs. ClO₄⁻ alters coordination geometry. ClO₄⁻, a weaker ligand, permits PPKO to dominate coordination, forming trinuclear clusters .
  • Solvent : Methanol/water mixtures stabilize intermediate species during self-assembly .

Q. What contradictions exist in literature regarding PPKO's biological activity, and how can they be resolved?

Discrepancies in cytotoxicity (e.g., cell type-specific responses) may arise from:

  • Dose-dependent effects : Low doses (µM) show therapeutic potential, while high doses (mM) induce cytotoxicity .
  • Antioxidant enzyme dynamics : Catalase activity decreases post-PPKO exposure, but SOD II (mitochondrial) increases, complicating redox balance interpretations . Resolution requires dose-response studies across cell lines and multi-omics profiling (e.g., transcriptomics to map NO/ROS pathways) .

Q. How can computational methods enhance the design of PPKO-derived complexes for targeted applications?

  • DFT calculations : Predict electronic structures and stability of metal-PPKO complexes.
  • Molecular docking : Screen DNA-binding affinity of Cu-PPKO clusters for anticancer drug design .
  • MD simulations : Model anion encapsulation in metallacrowns to optimize host-guest chemistry .

Q. What experimental strategies mitigate challenges in crystallizing PPKO-metal complexes?

  • Slow evaporation : Use mixed solvents (e.g., CH₃CN/EtOH) to control nucleation.
  • Counterion selection : Bulky anions (e.g., 2,4-D⁻) improve lattice stability .
  • Temperature gradients : Gradual cooling (0.5°C/hr) reduces crystal defects .
    Validate crystal quality with R-factor refinement (<0.05) and check for twinning using PLATON .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, crystallographic data, and experimental parameters in FAIR-aligned repositories (e.g., Zenodo) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., FirePhysChem) .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with biophysical assays (e.g., flow cytometry for senescence quantification) .

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